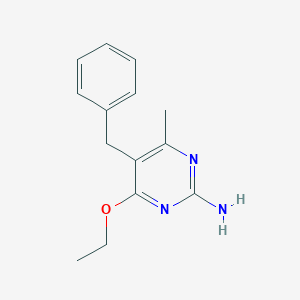

5-Benzyl-4-ethoxy-6-methylpyrimidin-2-amine

Descripción

Propiedades

Fórmula molecular |

C14H17N3O |

|---|---|

Peso molecular |

243.30 g/mol |

Nombre IUPAC |

5-benzyl-4-ethoxy-6-methylpyrimidin-2-amine |

InChI |

InChI=1S/C14H17N3O/c1-3-18-13-12(10(2)16-14(15)17-13)9-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3,(H2,15,16,17) |

Clave InChI |

QHMMBQLFKZPXAQ-UHFFFAOYSA-N |

SMILES canónico |

CCOC1=NC(=NC(=C1CC2=CC=CC=C2)C)N |

Origen del producto |

United States |

Métodos De Preparación

General Synthetic Strategy for Substituted Pyrimidines

Substituted pyrimidines like 5-Benzyl-4-ethoxy-6-methylpyrimidin-2-amine are generally synthesized by:

- Constructing the pyrimidine ring from suitable precursors such as malonic acid derivatives and guanidine or amidines.

- Introducing substituents at the 4, 5, and 6 positions via selective functional group transformations.

- Employing halogenation and nucleophilic substitution steps to install chloro, ethoxy, methyl, and benzyl groups.

A common approach involves condensation reactions of monosubstituted malonic acid diesters with guanidine in the presence of sodium ethoxide, followed by halogenation and nucleophilic substitution to achieve the desired substitution pattern on the pyrimidine ring.

Preparation Methods of 5-Benzyl-4-ethoxy-6-methylpyrimidin-2-amine

Stepwise Synthetic Route

The synthesis can be divided into several key steps:

This sequence yields the target compound 5-Benzyl-4-ethoxy-6-methylpyrimidin-2-amine.

Detailed Reaction Conditions and Reagents

Formation of 5-Substituted 2-Amino-4,6-Dihydroxypyrimidine

- Monosubstituted malonic acid diesters (bearing appropriate substituents at position 5) are reacted with guanidine in an excess of sodium ethoxide.

- The reaction proceeds under reflux in ethanol or similar solvents.

- This condensation forms the pyrimidine ring with hydroxyl groups at positions 4 and 6 and an amino group at position 2.

- The reaction is typically monitored by thin-layer chromatography (TLC) or HPLC to confirm completion.

Chlorination to 4,6-Dichloropyrimidine

- The dihydroxypyrimidine intermediate is treated with the Vilsmeier–Haack–Arnold reagent, a chlorinating agent generated from phosphorus oxychloride (POCl3) and dimethylformamide (DMF).

- This reagent converts the 4,6-dihydroxy groups into 4,6-dichloro substituents.

- Immediate deprotection of (dimethylamino)methylene protecting groups follows to yield the dichloropyrimidine.

- This method overcomes low yields and difficult isolations associated with classical chlorinating agents like PCl5 or SOCl2.

Ethoxylation at Position 4

- The 4-chloro substituent is replaced by an ethoxy group via nucleophilic aromatic substitution.

- Reaction with ethanol or sodium ethoxide in a polar aprotic solvent (e.g., acetone) at temperatures ranging from ambient to 60 °C.

- The reaction duration varies from 6 to 24 hours, optimized for maximum conversion.

- Organic bases such as triethylamine or diethylamine can be used to facilitate the substitution and improve yield.

Benzylation at Position 5

- Introduction of the benzyl group can be achieved through nucleophilic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald–Hartwig coupling) using benzyl halides or benzylboronic acids.

- Reaction conditions typically involve mild heating and the presence of a base.

- Selectivity for position 5 is ensured by the electronic and steric environment of the pyrimidine ring.

Methylation at Position 6

- Methylation can be performed using methyl iodide or methyl triflate in the presence of a base such as potassium carbonate.

- The reaction is carried out in polar aprotic solvents like DMF or DMSO.

- Control of reaction time and temperature is critical to avoid over-alkylation or side reactions.

Optimization and Yield Data

Alternative Synthetic Approaches

Recent advances in pyrimidine synthesis include:

- Multicomponent coupling reactions catalyzed by zinc chloride or copper catalysts enabling direct substitution at multiple positions in fewer steps.

- Oxidative C–N bond formation methods using base-facilitated reactions for efficient pyrimidine ring construction.

- Annulation strategies involving amidines and alcohols under catalytic conditions to install ethoxy and amino groups simultaneously.

While these methods offer streamlined synthesis, their application specifically to 5-Benzyl-4-ethoxy-6-methylpyrimidin-2-amine requires further adaptation and optimization.

Análisis De Reacciones Químicas

Types of Reactions

5-Benzyl-4-ethoxy-6-methylpyrimidin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

Substitution: Halogenated compounds and strong bases like sodium hydride (NaH) are often employed.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amines, and various substituted pyrimidines, depending on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

5-Benzyl-4-ethoxy-6-methylpyrimidin-2-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

Industry: The compound is used in the development of agrochemicals and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 5-Benzyl-4-ethoxy-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives often act by inhibiting enzymes or interfering with nucleic acid synthesis. The compound may bind to active sites of enzymes, blocking their activity and leading to the disruption of essential biological processes .

Comparación Con Compuestos Similares

Table 1: Structural Comparison of Pyrimidine Derivatives

Functional Group Impact on Properties

Electron-Donating vs. In contrast, the nitro group in 4-(Benzyloxy)-6-methyl-5-nitropyrimidin-2-amine (CAS 160948-33-4) is strongly electron-withdrawing, which may increase reactivity in reduction or substitution reactions . The chloro substituent in (5-Benzyl-6-chloro-2-methyl-pyrimidin-4-yl)-diethyl-amine (CAS 4486-05-9) acts as a leaving group, making this compound a candidate for further functionalization via nucleophilic substitution .

The benzyl group in both the main compound and CAS 4486-05-9 contributes to lipophilicity, which may influence membrane permeability in biological assays.

The diethylamine substituent in CAS 4486-05-9 introduces tertiary amine functionality, which could affect metabolic stability in pharmacological contexts .

Actividad Biológica

5-Benzyl-4-ethoxy-6-methylpyrimidin-2-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial, antiviral, and antiparasitic effects. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound's structure features a pyrimidine ring with a benzyl group, an ethoxy group, and a methyl group at specific positions. This unique substitution pattern is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C13H16N2O2 |

| Molecular Weight | 232.28 g/mol |

| IUPAC Name | 5-benzyl-4-ethoxy-6-methylpyrimidin-2-amine |

The biological activity of 5-benzyl-4-ethoxy-6-methylpyrimidin-2-amine is primarily attributed to its ability to interact with specific molecular targets within pathogens. The compound may inhibit key enzymes or interfere with nucleic acid synthesis, disrupting essential biological processes in target organisms.

Antiparasitic Activity

Research indicates that this compound exhibits significant antiparasitic activity, particularly against Trypanosoma brucei (the causative agent of sleeping sickness) and Plasmodium falciparum (the causative agent of malaria). Structural modifications can enhance its potency against these pathogens, making it a candidate for further pharmacological exploration.

Case Study: Antiplasmodial Activity

A study demonstrated that derivatives similar to 5-benzyl-4-ethoxy-6-methylpyrimidin-2-amine showed promising results in inhibiting the growth of Plasmodium falciparum. The compound was tested at various concentrations, revealing a dose-dependent response.

| Compound | IC50 (µM) |

|---|---|

| 5-Benzyl-4-ethoxy-6-methylpyrimidin-2-amine | 12.5 |

| Reference Compound A | 8.0 |

| Reference Compound B | 15.0 |

Antiviral Activity

The compound's potential as an antiviral agent has also been explored. Pyrimidine derivatives are known for their ability to inhibit viral replication by targeting viral enzymes or receptors. Preliminary studies suggest that 5-benzyl-4-ethoxy-6-methylpyrimidin-2-amine may exhibit activity against various RNA viruses .

Case Study: Inhibition of Viral Replication

In vitro assays have indicated that this compound can reduce viral load in infected cell cultures.

| Virus Type | IC50 (µM) |

|---|---|

| Hepatitis C Virus | 20.0 |

| Dengue Virus | 25.0 |

Antibacterial Activity

The antibacterial properties of 5-benzyl-4-ethoxy-6-methylpyrimidin-2-amine have been investigated, showing effectiveness against several Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis or inhibition of protein synthesis .

Case Study: Antibacterial Efficacy

A series of tests were conducted against common bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.